

The Central Role of Hsp104 in Yeast Prion Propagation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HsP104 protein*

Cat. No.: *B1175116*

[Get Quote](#)

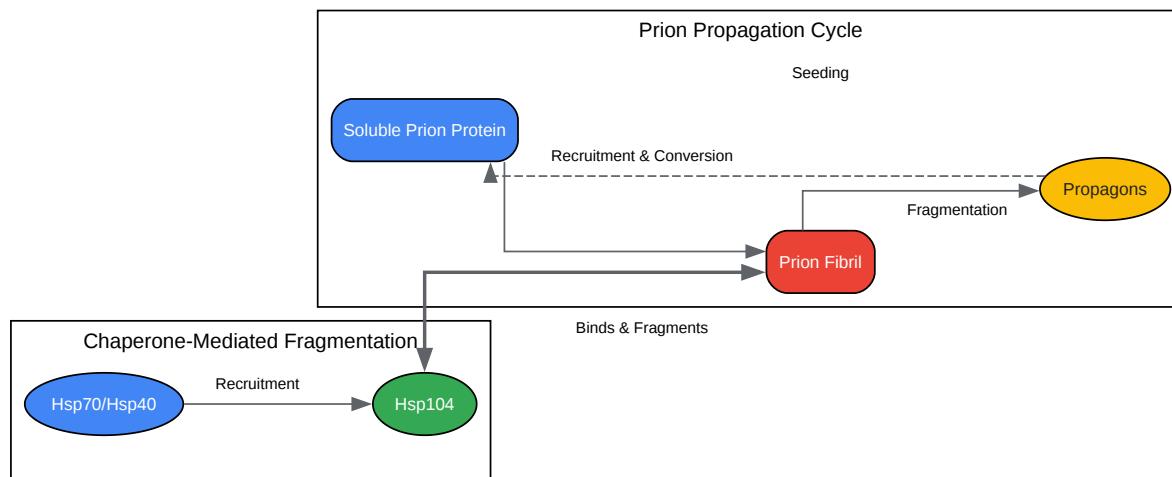
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the molecular chaperone Hsp104 in the propagation of yeast prions. We delve into the molecular mechanisms, key protein interactions, and the seemingly paradoxical effects of Hsp104 concentration on prion maintenance. This document provides a comprehensive overview of the current understanding of Hsp104's role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The Dichotomous Function of Hsp104 in Prion Biology

In the yeast *Saccharomyces cerevisiae*, prions are self-propagating, infectious protein aggregates that are passed from mother to daughter cells.^[1] The stable inheritance of these protein-based genetic elements is critically dependent on the AAA+ ATPase, Hsp104.^[2] Hsp104, in concert with the Hsp70 (Ssa/Ssb) and Hsp40 (Sis1/Ydj1) chaperone systems, functions as a protein disaggregase, a molecular machine that extracts and refolds proteins from aggregates.^{[3][4]}

The primary role of Hsp104 in prion propagation is the fragmentation of large prion amyloid fibers into smaller, transmissible seeds known as "propagons".^{[2][5]} These propagons are the fundamental units of prion inheritance; by increasing their number, Hsp104 ensures their


efficient segregation to daughter cells during cell division, thus maintaining the prion state in the population.[\[6\]](#)[\[7\]](#)

Intriguingly, the concentration of Hsp104 is a critical determinant of prion fate. While normal physiological levels of Hsp104 are essential for the propagation of all known yeast prions, its overexpression leads to the curing of the [PSI+] prion, which is formed by the Sup35 protein.[\[2\]](#) [\[8\]](#) This curing effect is attributed to the complete dissolution of prion seeds by the excessive disaggregation activity of Hsp104.[\[9\]](#)[\[10\]](#) In contrast, inactivation of Hsp104, either through genetic deletion, expression of dominant-negative mutants, or chemical inhibition, also results in prion loss.[\[8\]](#)[\[11\]](#) In the absence of Hsp104's fragmentation activity, existing prion aggregates continue to grow but fail to generate new propagons, leading to their dilution and eventual loss over successive cell divisions.[\[12\]](#)

The Hsp104 ATPase Cycle and Prion Fragmentation

Hsp104 is a homohexamer that forms a central channel through which it threads and unfolds substrate polypeptides.[\[5\]](#) This process is fueled by the hydrolysis of ATP at its two nucleotide-binding domains, NBD1 and NBD2.[\[9\]](#)[\[13\]](#) The ATPase cycle drives conformational changes within the Hsp104 hexamer, enabling it to grip and pull on prion fibrils, leading to their fragmentation.[\[13\]](#)

The interaction of Hsp104 with prion aggregates is a highly regulated process involving the cochaperones Hsp70 and Hsp40.[\[14\]](#)[\[15\]](#) Hsp40 proteins, such as Sis1, are thought to initially recognize and target prion aggregates, subsequently recruiting Hsp70.[\[14\]](#) This Hsp70-Hsp40 complex then delivers the prion substrate to Hsp104 for processing.[\[3\]](#) The interplay between these chaperones is complex, with different combinations of Hsp70 and Hsp40 isoforms exhibiting distinct effects on the propagation of different prion strains.[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: The Hsp104-mediated prion propagation cycle.

Quantitative Insights into Hsp104 Function

The activity of Hsp104 and its effect on prion propagation have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Hsp104 ATPase Activity

Condition	kcat (ATP/min/monomer)	Km (μM)	Reference
Wild-type Hsp104 (NBD1)	~25	~50	[9]
Wild-type Hsp104 (NBD2)	~2.5	~5	[9]
Hsp104 in presence of Guanidine HCl	Reduced to ~35% of normal activity	-	[11]

Table 2: Propagon Numbers in [PSI⁺] Cells

Yeast Strain	Estimated Propagons per Cell (n ₀)	Method	Reference
YJW512	500 - 1000	Stochastic modeling of curing kinetics	[6]
YJW679	500 - 1000	Stochastic modeling of curing kinetics	[6]
74-D694	~10-50 Sup35 molecules per particle	Electrophoretic mobility	[12]

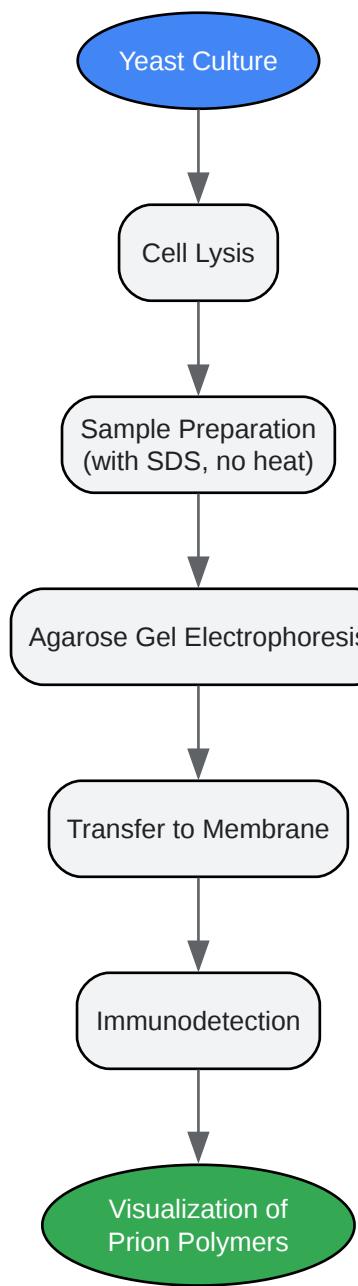
Table 3: Chaperone Concentrations in In Vitro Disaggregation Assays

Chaperone	Concentration (μM)	Substrate	Reference
Hsp104	0.03	Sup35	[14]
Hsp104 (High concentration)	1.0 - 2.0	Sup35	[14] [16]
Ssa1:Ydj1	0.25	Sup35	[14]
Ssb1:Ydj1	0.25	Sup35	[14]
Sis1	0.25	Sup35	[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of Hsp104 in yeast prion propagation.

Semi-denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE)


SDD-AGE is a technique used to visualize high-molecular-weight, SDS-resistant prion polymers.[\[1\]](#)[\[17\]](#)

Materials:

- Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
- Sample buffer (e.g., 0.5x TBE, 10% glycerol, 2% SDS, bromophenol blue)
- 1.5% Agarose gel in 1x TAE with 0.1% SDS
- Running buffer: 1x TAE with 0.1% SDS
- PVDF membrane
- Standard Western blotting reagents

Procedure:

- Yeast Cell Lysis:
 - Harvest yeast cells (e.g., 200 ml at OD₆₀₀ = 0.8) by centrifugation.[1]
 - Resuspend the cell pellet in 500 µl of lysis buffer.[1]
 - Lyse cells using glass beads or other standard methods.
 - Clarify the lysate by centrifugation.
- Sample Preparation:
 - Mix the protein lysate with an equal volume of 2x sample buffer.
 - Incubate at room temperature for 10 minutes.[1] Do not heat the samples.
- Electrophoresis:
 - Load samples onto the 1.5% agarose gel.
 - Run the gel at a low voltage (e.g., 100V) at 10°C for an extended period (e.g., 7.5 hours) to resolve large polymers.[1]
- Transfer and Immunodetection:
 - Transfer the proteins from the gel to a PVDF membrane using a capillary or semi-dry transfer method.[17]
 - Perform standard Western blotting using a primary antibody specific to the prion protein of interest.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SDD-AGE.

Yeast Prion Curing with Guanidine Hydrochloride (GdnHCl)

GdnHCl is a specific inhibitor of Hsp104's ATPase activity and is commonly used to cure yeast prions.[\[11\]](#)[\[18\]](#)

Materials:

- Yeast culture medium (e.g., YPD)
- Guanidine hydrochloride (GdnHCl) stock solution (e.g., 1 M)
- Plates for assessing prion phenotype (e.g., adenine-deficient media for [PSI+])

Procedure:

- Initiate Curing:
 - Inoculate a fresh culture of the prion-containing yeast strain.
 - Add GdnHCl to the culture medium to a final concentration of 3-5 mM.[6][11]
- Incubation and Passaging:
 - Incubate the culture under standard growth conditions.
 - Periodically dilute the culture into fresh GdnHCl-containing medium to maintain exponential growth over several generations (typically 12-16 generations for [PSI+] curing).[6]
- Assess Prion Loss:
 - At various time points, take aliquots of the culture.
 - Plate appropriate dilutions onto selective media to determine the percentage of cells that have lost the prion phenotype. For example, [PSI+] cells will appear white on adenine-deficient media, while cured [psi-] cells will be red.

Fluorescence Microscopy of Sup35-GFP Aggregates

Visualizing prion aggregates in living cells can be achieved by expressing a GFP-tagged version of the prion protein.[19][20]

Materials:

- Yeast strain expressing Sup35-GFP.
- Microscope slides and coverslips.
- Fluorescence microscope with appropriate filters for GFP.

Procedure:

- Cell Preparation:
 - Grow the Sup35-GFP expressing yeast strain to mid-log phase.
 - Optionally, treat the cells with agents that affect prion propagation (e.g., GdnHCl, Hsp104 overexpression).
- Mounting:
 - Place a small drop of the cell culture onto a microscope slide.
 - Gently place a coverslip over the drop.
- Imaging:
 - Observe the cells using a fluorescence microscope.
 - In [PSI⁺] cells, Sup35-GFP will typically appear as distinct fluorescent foci or aggregates.
 - [20] In [psi-] cells, the fluorescence will be diffuse throughout the cytoplasm.

Conclusion

Hsp104 is a central player in the fascinating biology of yeast prions. Its role as a molecular machine that fragments prion fibers is essential for their stable inheritance. The delicate balance of Hsp104 activity, modulated by its cochaperones Hsp70 and Hsp40, highlights the intricate cellular machinery that governs protein folding and aggregation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the complex mechanisms of prion propagation and to explore potential therapeutic strategies for protein misfolding diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio-protocol.org [bio-protocol.org]
- 2. Differential Interactions of Molecular Chaperones and Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104 and Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone Effects on Prion and Nonprion Aggregates - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of the Hsp104 Middle Domain Activity Is Critical for Yeast Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Number and Transmission of [PSI +] Prion Seeds (Propagons) in the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low activity of select Hsp104 mutants is sufficient to propagate unstable prion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Prion Loss after Hsp104 Inactivation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structured model and likelihood approach to estimate yeast prion propagon replication rates and their asymmetric transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidine Hydrochloride Inhibits the Generation of Prion “Seeds” but Not Prion Protein Aggregation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid Fragmentation and Disaggregation in Yeast and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Destruction or potentiation of different prions catalyzed by similar Hsp104 remodeling activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 18. Curing of yeast [PSI+] prion by guanidine inactivation of Hsp104 does not require cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Sup35 overexpression on the formation, morphology, and physiological functions of intracellular Sup35 assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of GFP-labeling to study prions in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Central Role of Hsp104 in Yeast Prion Propagation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175116#role-of-hsp104-in-yeast-prion-propagation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com